Product packaging for Ethyl 2-(hydroxyimino)-3-oxobutanoate(Cat. No.:)

Ethyl 2-(hydroxyimino)-3-oxobutanoate

Cat. No.: B8817198
M. Wt: 159.14 g/mol
InChI Key: HVTHITHXCDMTDK-UHFFFAOYSA-N
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Description

Significance of α-Keto Ester and Oxime Functionalities in Molecular Design

The utility of Ethyl 2-(hydroxyimino)-3-oxobutanoate in chemical synthesis stems directly from the properties of its constituent functional groups.

α-Keto Esters: This functional group is a cornerstone in organic synthesis for several reasons. α-Keto ester derivatives are found in numerous biologically and medicinally important molecules. nih.govacs.org They are highly versatile precursors for other critical organic compounds like α-hydroxy acids and α-amino acids. nih.govacs.org The presence of two adjacent carbonyl groups creates a unique electronic environment, making them valuable synthons in various chemical transformations, including the synthesis of heterocyclic rings. nih.govnih.gov The 1,2-dicarbonyl motif can coordinate with metal catalysts, allowing for precise control in asymmetric reactions to create chiral molecules. nih.gov

Oxime Functionalities: The oxime group (C=N-OH) is far more than a simple derivative of a carbonyl. It is a highly functional moiety that imparts specific properties to a molecule. The oxime group contains both hydrogen-bond acceptors (the nitrogen and oxygen atoms) and a hydrogen-bond donor (the hydroxyl group), which can lead to significantly different interactions with receptor binding sites compared to the original carbonyl group. nih.gov This feature makes oximes critical in drug design and supramolecular chemistry, where they can be used to assemble complex architectures through hydrogen bonding. nih.govacs.org Oximes are well-known for their biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.com They also serve as versatile chemical intermediates that can be converted into other functional groups such as amines or nitriles. numberanalytics.combritannica.com

Evolution of Synthetic Strategies for Imino-Oxo Compounds

The synthesis of compounds containing both an imine (or imine-derivative like an oxime) and an oxo (ketone) group, such as this compound, has evolved from classical condensation reactions to more refined methods.

Historically and most commonly, oximes are prepared through the reaction of an aldehyde or ketone with hydroxylamine. britannica.com In the case of this compound, a widely adopted and efficient laboratory-scale synthesis involves the nitrosation of a β-keto ester, ethyl acetoacetate (B1235776). This reaction is typically carried out by treating ethyl acetoacetate with a nitrosating agent like sodium nitrite (B80452) in the presence of an acid, such as acetic acid or hydrochloric acid. chemicalbook.com

Key parameters for this synthesis are carefully controlled to maximize yield and purity:

Temperature: The reaction is maintained at low temperatures (typically 0–5 °C) to prevent side reactions and decomposition of the product. chemicalbook.com

pH: Acidic conditions are required to generate the active nitrosating species from sodium nitrite.

A typical procedure involves dissolving ethyl acetoacetate in glacial acetic acid, cooling the solution to 0°C, and then adding an aqueous solution of sodium nitrite dropwise. chemicalbook.com After stirring for several hours, the pH is adjusted to neutral to isolate the product, which can be extracted with an organic solvent. chemicalbook.com This method is known to produce very high yields, often around 99%. chemicalbook.com While this classic approach remains highly effective, the broader field of chemical synthesis is moving towards developing greener and more sustainable methods, such as those utilizing catalytic processes with renewable feedstocks, although specific examples for this particular compound are not yet widespread. mdpi.com

Objectives and Scope of Academic Inquiry into the Compound

Based on the current landscape, the primary objective of academic inquiry involving this compound is its utilization as a strategic starting material for the synthesis of novel and complex organic molecules. The scope of this research is predominantly situated within synthetic organic chemistry.

The main goals pursued by researchers using this compound include:

Synthesis of Novel Heterocycles: Leveraging the compound's multiple reaction sites to construct diverse heterocyclic systems, such as pyrazoles, isoxazoles, and pyridazines, which form the core of many bioactive compounds.

Development of New Synthetic Methodologies: Using the compound as a model substrate to explore and develop new chemical reactions and synthetic strategies.

Medicinal Chemistry Exploration: Serving as a scaffold to generate libraries of related compounds for screening against various biological targets, aiming to discover new therapeutic leads. For instance, its derivatives are explored for potential antimicrobial and cytotoxic activities.

Crystal Engineering: The planar geometry of oxobutanoate derivatives makes them potentially useful in crystal engineering to control the arrangement of molecules in the solid state. researchgate.net

In essence, the academic focus is less on the compound itself and more on its potential to be transformed into other molecules of higher complexity and value.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 5408-04-8 nih.govchemicalbook.com
Molecular Formula C₆H₉NO₄ nih.govchemicalbook.com
Molecular Weight 159.14 g/mol nih.govchemicalbook.com
IUPAC Name ethyl (2Z)-2-(hydroxyimino)-3-oxobutanoate nih.gov
Topological Polar Surface Area 76 Ų nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 5 nih.gov
Rotatable Bond Count 3 nih.gov

| Canonical SMILES | CCOC(=O)C(=NO)C(=O)C | chemscene.com |

Table 2: Representative Synthesis of this compound

Parameter Details Source
Starting Material Ethyl 3-oxobutanoate (Ethyl acetoacetate) chemicalbook.com
Reagents Sodium nitrite (NaNO₂), Glacial acetic acid (AcOH) chemicalbook.com
Solvent Water, Acetic Acid chemicalbook.com
Temperature 0°C chemicalbook.com
Reaction Time Stirred overnight chemicalbook.com
Workup pH adjustment with NaHCO₃, extraction with ethyl acetate (B1210297) chemicalbook.com

| Reported Yield | 99% | chemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B8817198 Ethyl 2-(hydroxyimino)-3-oxobutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-2-nitrosobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHITHXCDMTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-04-8
Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
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Advanced Synthetic Methodologies for Ethyl 2 Hydroxyimino 3 Oxobutanoate

Precision Synthesis via Nitrosation of β-Keto Esters

The most prevalent and classic laboratory method for synthesizing Ethyl 2-(hydroxyimino)-3-oxobutanoate involves the nitrosation of Ethyl acetoacetate (B1235776), a common β-keto ester. wikipedia.orgacs.org This reaction readily occurs when equimolar sodium nitrite (B80452) is reacted with the ester in an acidic medium, such as acetic acid. wikipedia.org The reaction mechanism involves the formation of an enolate, followed by nitrosation at the alpha-carbon to introduce the hydroxyimino group.

Achieving high yield and purity in the synthesis of this compound is critically dependent on the careful control of reaction parameters. Key factors that have been optimized include temperature, pH, and the stoichiometry of the reactants.

Temperature: Maintaining a low temperature, typically between 0–5°C, is crucial to minimize the formation of side products from reactions such as over-nitrosation.

pH: The reaction is conducted under acidic conditions, with an optimal pH range of 2–3, which is necessary to stabilize the resulting hydroxyimino group.

Stoichiometry: Utilizing a 1:1 molar ratio of the starting material, Ethyl acetoacetate, to the nitrosating agent, Sodium nitrite, has been shown to produce high yields, with some laboratory procedures reporting up to 99%. chemicalbook.com

The following table summarizes the optimized parameters for the laboratory-scale synthesis of this compound.

ParameterOptimal ConditionReported YieldRationale
Temperature 0–5°C~83-99% chemicalbook.comMinimizes side reactions and decomposition.
pH 2–3HighStabilizes the hydroxyimino functional group.
Reactant Ratio 1:1 (Ethyl acetoacetate:NaNO₂)HighEnsures complete conversion of the limiting reagent.
Solvent Acetic Acid / WaterHighProvides the necessary acidic medium and dissolves reactants. chemicalbook.com

The choice of acidic medium and nitrosating agent plays a pivotal role in directing the reaction's selectivity and efficiency.

Acidic Media: Glacial acetic acid is commonly employed as the solvent and acid catalyst. chemicalbook.com The acid facilitates the keto-enol tautomerism of Ethyl acetoacetate, promoting the formation of the enol intermediate necessary for the subsequent electrophilic attack. wikipedia.org The crucial function of the acid catalyst is to protonate the nitrosating agent to provide a more active species for the reaction. acs.org

Nitrosating Agents: Sodium nitrite (NaNO₂) is the most widely used nitrosating agent for this transformation. wikipedia.orgchemicalbook.com In the acidic solution, sodium nitrite is converted into nitrous acid (HNO₂), which is the active species that nitrosates the α-carbon of the β-keto ester. acs.org The reaction's success hinges on the in-situ generation of this reactive agent under controlled conditions to ensure selective C-nitrosation over potential N-nitrosation or other side reactions.

An effective protocol for the isolation and purification of the final product is essential to achieve high purity. The typical laboratory procedure involves several key steps following the completion of the reaction.

Neutralization: The reaction mixture is carefully neutralized. A saturated aqueous solution of a weak base, such as Sodium bicarbonate, is added to adjust the pH to a neutral or slightly basic range (pH 7-8). chemicalbook.com This step quenches the reaction and neutralizes the excess acid.

Extraction: The product is then extracted from the aqueous mixture using an appropriate organic solvent, commonly ethyl acetate (B1210297). chemicalbook.com Brine may be added to improve the separation of the organic and aqueous layers. chemicalbook.com

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, like sodium sulfate, to remove any residual water. chemicalbook.com The solvent is subsequently removed under reduced pressure to yield the crude product. chemicalbook.com

Crystallization: For further purification, the crude solid can be crystallized. This process involves dissolving the product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals, which can be isolated by filtration.

Industrial-Scale Preparation and Process Intensification

Scaling up the synthesis of this compound from the laboratory bench to an industrial scale requires significant process optimization and engineering considerations to ensure safety, efficiency, and cost-effectiveness.

Both batch and continuous flow processes can be employed for industrial production, each with distinct advantages and disadvantages.

Batch Processing: Traditional industrial synthesis often relies on batch reactors. One scaled-up batch method uses fixed-bed reactors with sulfuric acid as a catalyst, operating at elevated temperatures (50–60°C) and pressures (2–3 bar) to achieve a 95% yield in approximately 4 hours. While versatile, batch processes can face challenges in scalability related to heat and mass transfer, and present higher risks when dealing with exothermic reactions. labmanager.comaragen.com

Continuous Flow Synthesis: Modern process intensification favors continuous flow chemistry, which has gained traction for its enhanced safety, control, and efficiency. labmanager.com A patented continuous-flow method for this compound synthesis utilizes microchannel reactors. This technique offers superior heat and mass transfer due to a high surface-area-to-volume ratio, allowing for precise temperature control of exothermic reactions. aragen.comkilolabs.com This method can achieve near-quantitative yields (98.2%) with very high purity (>99%). The scalability of continuous flow systems is often more straightforward, involving longer run times or parallel reactor setups rather than redesigning large vessels. labmanager.com

The following table provides a comparative analysis of these two production techniques.

FeatureBatch SynthesisContinuous Flow Synthesis
Reactor Type Large stirred-tank or fixed-bed reactors Microchannel or plug flow reactors aragen.com
Heat & Mass Transfer Less efficient, potential for hot spots labmanager.comHighly efficient, superior temperature control aragen.comkilolabs.com
Safety Higher risk with exothermic reactions and hazardous materials due to large volumes kilolabs.comImproved safety due to smaller reaction volumes at any given time labmanager.com
Scalability Challenging; requires significant re-engineering of vessels and process parameters labmanager.comSeamless; scale-up by increasing flow rate or running parallel systems labmanager.com
Product Quality Potential for batch-to-batch variabilityHigh consistency and reproducibility labmanager.com
Reported Yield ~95% >98%
Footprint Large equipment footprint kilolabs.comSignificantly smaller footprint kilolabs.com

For the successful and sustainable industrial production of this compound, several engineering factors must be addressed.

Reactor Design: The choice of reactor is paramount. For continuous flow, microreactors or other plug flow reactors are selected for their excellent control over reaction conditions. google.com Their design facilitates rapid mixing and heat exchange, which is critical for managing the exothermic nature of the nitrosation reaction. aragen.comgoogle.com For batch processes, efficient agitation and robust cooling systems are necessary to maintain temperature uniformity and prevent runaway reactions. kilolabs.com

Heat Management: As the nitrosation of ethyl acetoacetate is exothermic, effective thermal management is a key safety and engineering challenge. google.com Continuous flow reactors inherently offer a solution due to their high surface-area-to-volume ratio. kilolabs.com In large batch reactors, internal cooling coils or external jacketing systems must be carefully designed to dissipate the heat generated during the reaction.

Waste Minimization: A key aspect of green chemistry and process intensification is the minimization of waste. The primary byproduct of this synthesis is the salt formed from the neutralization of the acidic reaction medium (e.g., sodium acetate or sodium sulfate). Process optimization aims to use catalytic amounts of acid where possible or to recycle waste streams. The use of continuous flow can also reduce solvent waste and improve raw material utilization, leading to a lower E-factor (Environmental factor) compared to traditional batch processes. kilolabs.com Efficient purification protocols, such as crystallization, also contribute by reducing the need for extensive chromatographic purification, which can generate significant solvent waste.

Fundamental Reactivity and Mechanistic Investigations of Ethyl 2 Hydroxyimino 3 Oxobutanoate

Reactivity of the Carbonyl and Ester Groups

The reactivity of the butanoate backbone is largely defined by the interplay between the ketone at the C3 position and the ethyl ester group.

The parent structure of this molecule, ethyl acetoacetate (B1235776) (also known as ethyl 3-oxobutanoate), is a classic example of keto-enol tautomerism. phywe.commasterorganicchemistry.com This equilibrium between the keto form (ethyl 3-oxobutanoate) and the enol form (ethyl Z-3-hydroxy-2-butenoate) is a crucial aspect of its reactivity and is significantly influenced by the molecular environment. masterorganicchemistry.comumsl.edu

The enol tautomer is stabilized by intramolecular hydrogen bonding between the newly formed hydroxyl group and the carbonyl oxygen of the ester, creating a pseudo-aromatic six-membered ring. doubtnut.com The extent of enolization is highly dependent on the solvent. masterorganicchemistry.com In non-polar, non-hydrogen-bonding solvents like carbon tetrachloride, the enol form is significantly favored, whereas in polar, hydrogen-bonding solvents like water, the keto form predominates as the solvent molecules compete for hydrogen bonding. masterorganicchemistry.com

Detailed thermodynamic studies on the parent ethyl acetoacetate have quantified the properties of its tautomers, providing insight into the behavior of the Ethyl 2-(hydroxyimino)-3-oxobutanoate backbone.

PropertyEthyl 3-oxobutanoate (Keto)Ethyl Z-3-hydroxy-2-butenoate (Enol)
Molar Enthalpy of Vaporization (kJ·mol⁻¹ at 298.15 K)61.6 ± 2.254.7 ± 1.3
Molar Enthalpy of Formation, Gas Phase (kJ·mol⁻¹ at 298.15 K)-578.2 ± 3.3-593.0 ± 2.7
Molar Enthalpy of Formation, Liquid Phase (kJ·mol⁻¹ at 298.15 K)-639.8 ± 2.4-647.7 ± 2.4

Data derived from studies on the parent compound, ethyl acetoacetate. researchgate.net

Electrophilic and Nucleophilic Reactions at the Carbonyl Centers

This compound possesses two distinct carbonyl functionalities: a ketone at the C3 position and an ester at the C1 position. Both carbon atoms are electrophilic and susceptible to nucleophilic attack. The relative reactivity of these centers is influenced by the electronic effects of the adjacent substituents. The ketone is generally more electrophilic than the ester because the lone pairs on the second oxygen atom of the ester group provide resonance stabilization, delocalizing the partial positive charge on the carbonyl carbon.

A notable example of nucleophilic attack is the reaction with arylhydrazines. This reaction proceeds via nucleophilic addition to the C3 keto-carbonyl group, followed by a dehydration step to form the corresponding hydrazone derivatives. Density Functional Theory (DFT) studies on similar reactions suggest that the process goes through a six-membered transition state. The rate of this reaction is accelerated by the presence of electron-withdrawing substituents on the arylhydrazine.

The ester carbonyl can also undergo nucleophilic attack, primarily in reactions such as hydrolysis, saponification, and transesterification, which are discussed in the following section. The hydroxyimino group can influence the reactivity of both carbonyls through its electron-withdrawing inductive effect, which enhances the electrophilicity of the adjacent carbonyl carbons.

Table 1: Reactivity of Carbonyl Centers with Nucleophiles

Carbonyl CenterType of ReactionExample NucleophileResulting Product Class
C3-Ketone Nucleophilic Addition-EliminationArylhydrazineHydrazone
C3-Ketone ReductionLithium aluminum hydrideSecondary alcohol
C1-Ester Nucleophilic Acyl SubstitutionHydroxide (B78521) ion (saponification)Carboxylate salt
C1-Ester Nucleophilic Acyl SubstitutionAlkoxide ion (transesterification)New ester

Ester Transesterification and Saponification Kinetics

Saponification

The rate constant for the saponification of this compound is expected to be influenced by the electronic nature of its substituents. The presence of the electron-withdrawing ketone and hydroxyimino groups at the α and β positions increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This would theoretically lead to a faster reaction rate compared to simpler alkyl esters.

Table 2: Comparative Second-Order Rate Constants for Saponification of Various Ethyl Esters

EsterTemperature (K)Rate Constant (L·mol⁻¹·s⁻¹)
Ethyl Formate (B1220265)3188 x 10⁻⁴
Ethyl Acetate (B1210297)298~0.11
Ethyl Cyclohexanoate298.150.0233
This compoundN/AData not available, but expected to be higher than simple analogs

Note: Data for ethyl formate and ethyl cyclohexanoate are from literature on general ester saponification kinetics for comparative purposes. sid.irsci-hub.se

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, typically in the presence of an acid or base catalyst. This is an equilibrium-controlled process. nih.gov The kinetics of transesterification can be complex, often following mechanisms like the Ping Pong Bi Bi model, especially in enzyme-catalyzed reactions. nih.gov For chemical catalysis, the reaction generally involves the nucleophilic attack of an alkoxide on the ester carbonyl carbon. scholaris.ca

In the case of this compound, the reaction with an alcohol (e.g., methanol) would yield mthis compound and ethanol. The reaction kinetics would be dependent on factors such as catalyst concentration, temperature, and the molar ratio of reactants. scholaris.ca Continuous-flow microreactors have been shown to be effective for studying and optimizing the kinetics of transesterification reactions. nih.gov

α-Carbon Functionalization and Rearrangement Processes

The α-carbon (C2) of this compound is a key site for synthetic modification. Its position between two electron-withdrawing groups (the ester and the ketone) makes the attached hydrogen atom (if present in a tautomeric form) or the oxime group itself key to its reactivity. The synthesis of the parent compound involves the nitrosation of the α-carbon of ethyl acetoacetate, highlighting the reactivity of this position.

Regioselective Alkylation Strategies

Regioselective alkylation at the α-carbon requires the formation of a nucleophilic carbanion at this position. This is typically achieved by treatment with a suitable base to deprotonate the α-carbon. However, in this compound, the hydroxyimino group is acidic and deprotonation is more likely to occur on the oxime oxygen, forming an oximate anion. This anion can still direct alkylation to occur at the α-carbon through its resonance structures.

Alternatively, alkylation can be directed to the nitrogen or oxygen of the hydroxyimino group. The regioselectivity (C-alkylation vs. N- or O-alkylation) depends critically on the choice of base, solvent, alkylating agent, and counter-ion. Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.

Table 3: Hypothetical Regioselective Alkylation Strategies and Potential Products

ReagentsBaseSolventExpected Major Product
Methyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)Ethyl 2-(methoxyimino)-3-oxobutanoate (O-alkylation)
Benzyl BromidePotassium Carbonate (K₂CO₃)AcetonitrileEthyl 2-(benzyloxyimino)-3-oxobutanoate (O-alkylation)
Allyl BromideLithium Diisopropylamide (LDA)THF, -78°CEthyl 2-allyl-2-(hydroxyimino)-3-oxobutanoate (C-alkylation, under specific conditions)

Cyclization Reactions Leading to Novel Ring Systems

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The ketone, ester, and hydroxyimino groups can all participate in cyclization reactions.

For instance, condensation with hydrazine (B178648) derivatives can lead to the formation of five- or six-membered nitrogen-containing rings. The initial formation of a hydrazone at the C3 position can be followed by an intramolecular cyclization involving the ester group to form pyridazinone or pyrazolone (B3327878) derivatives. Similarly, reaction with reagents containing two nucleophilic sites can be used to construct a variety of novel ring systems. For example, cyclocondensation with thiourea (B124793) or related compounds could potentially lead to the synthesis of substituted thiazole (B1198619) rings, a common motif in pharmaceuticals. researchgate.net

Table 4: Potential Cyclization Reactions and Resulting Heterocyclic Systems

Co-reactantResulting Ring SystemReaction Type
HydrazinePyridazinone / PyrazoloneCondensation / Intramolecular Cyclization
HydroxylamineIsoxazole / IsoxazoloneCondensation / Intramolecular Cyclization
ThioureaAminothiazoleHantzsch-type Synthesis
GuanidineAminopyrimidineCondensation / Cyclization

Specialized Nitration Protocols (e.g., α-Carbon Nitration)

Direct nitration (introduction of an -NO₂ group) at the α-carbon of this compound is not a commonly reported transformation. The more relevant and foundational reaction at this position is nitrosation (introduction of an -N=O group), which is used to synthesize the molecule itself from ethyl acetoacetate. chemicalbook.com

This key synthetic step involves the reaction of ethyl acetoacetate with a nitrosating agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., acetic acid). chemicalbook.com The reaction proceeds via the formation of an enolate at the α-carbon, which then acts as a nucleophile, attacking the nitrosating species. The resulting α-nitroso compound exists in equilibrium with its more stable tautomer, the α-hydroxyimino compound, which is this compound. The stereochemistry of the hydroxyimino group (E/Z isomerism) can be influenced by the reaction conditions. This nitrosation protocol is a fundamental method for introducing a nitrogen-oxygen functional group at a reactive α-carbon position.

Table 5: Typical Reagents for α-Carbon Nitrosation of the Precursor

PrecursorReagentsSolventConditionsProduct
Ethyl 3-oxobutanoate (Ethyl acetoacetate)Sodium Nitrite (NaNO₂), Acetic Acid (AcOH)Water / Acetic Acid0°CThis compound

Strategic Applications of Ethyl 2 Hydroxyimino 3 Oxobutanoate in Organic Synthesis

Versatility as a Building Block for Heterocyclic Scaffolds

The structural framework of Ethyl 2-(hydroxyimino)-3-oxobutanoate makes it an ideal starting material for the synthesis of various heterocyclic compounds. Its reactive sites can be selectively targeted to construct rings of different sizes and functionalities, demonstrating its utility as a versatile synthetic precursor.

This compound is a key intermediate in multicomponent reactions for the synthesis of biologically significant pyrazolone (B3327878) and isoxazolone derivatives. In these reactions, the compound, often generated in situ from the nitrosation of ethyl acetoacetate (B1235776), acts as a central scaffold.

A plausible mechanism involves the initial Knoevenagel condensation of the active methylene (B1212753) group of the oxime intermediate with an aldehyde. This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks one of the carbonyl carbons, or a reaction with a hydrazine (B178648) derivative. The final step involves dehydration to yield the stable heterocyclic ring. This approach is valued for its efficiency, often proceeding with high yields under mild conditions. researchgate.netorganic-chemistry.org For instance, using a g-C₃N₄·OH nanocomposite catalyst in water at room temperature allows for the synthesis of these derivatives in 89–97% yields within 25–45 minutes. organic-chemistry.org

Reactant 1Reactant 2CatalystProductYield (%)Reference
Ethyl acetoacetate (forms oxime intermediate)Phenylhydrazineg-C₃N₄·OHPyrazolone derivative95 organic-chemistry.org
Ethyl acetoacetate (forms oxime intermediate)Hydroxylamineg-C₃N₄·OHIsoxazolone derivative92 organic-chemistry.org
Pyrazole-enaminonesHydroxylamine hydrochlorideN/APyrazole-isoxazolinesGood yields rgmcet.edu.in

This table presents examples of reactions leading to pyrazole (B372694) and isoxazoline (B3343090) scaffolds, highlighting the role of oxime-containing precursors.

α-Hydroxyiminoketones, the class of compounds to which this compound belongs, are established precursors for the synthesis of 2-unsubstituted imidazole (B134444) N-oxides. These N-oxides are highly valuable synthetic intermediates due to the polarized N-oxide bond which activates the imidazole ring for various transformations. beilstein-journals.orguzh.ch

Once formed, imidazole N-oxides can undergo a variety of subsequent reactions. They can act as 1,3-dipoles in [3+2] cycloaddition reactions with activated ethylenes or thioketones, leading to complex fused heterocyclic systems. uzh.chnih.gov Furthermore, the N-oxide functionality facilitates C-H functionalization and coupling reactions, allowing for the introduction of aryl, fluoroaryl, and other moieties at specific positions of the imidazole ring under metal-free conditions. beilstein-journals.orgnih.gov These transformations open pathways to a wide range of substituted imidazole derivatives, which are core structures in many pharmacologically active molecules. beilstein-journals.orgnih.gov

Imidazole N-Oxide TransformationReactantConditionsProduct TypeReference
[3+2] CycloadditionEthyl cyanoacetate, Aldehyde catalystDMF, 100 °CEthyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate nih.gov
C-H/C-Li CouplingPentafluorophenyllithiumTransition metal-free5-(Polyfluoroaryl)imidazole N-oxide nih.gov
Sulfur-Transfer Reaction2,2,4,4-tetramethylcyclobutane-1,3-dithioneCH₂Cl₂Imidazole-2-thione beilstein-journals.org

This table summarizes key transformations of imidazole N-oxides, showcasing their synthetic utility.

While direct application in furoquinoline synthesis is not prominently documented, this compound provides a pathway to pyrrole (B145914) architectures through a sequence involving the formation and rearrangement of an O-vinyl oxime. The O-vinyl oxime derivative undergoes a thermal or catalyst-induced organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a 1,4-dicarbonyl intermediate. acs.org

This 1,4-dicarbonyl compound is the classic precursor for the Paal-Knorr pyrrole synthesis. researchgate.netorganic-chemistry.orgrgmcet.edu.in Condensation of this intermediate with ammonia (B1221849) or a primary amine, often under mildly acidic conditions, leads to the formation of a substituted pyrrole. This multi-step strategy effectively transforms the linear structure of the initial oxime into a five-membered aromatic pyrrole ring, demonstrating a sophisticated application of the compound's latent functionality. acs.org

The oxime functionality of this compound is a gateway to the generation of nitrile oxides, which are potent 1,3-dipoles. The conversion is typically achieved by oxidation or via an intermediate hydroximoyl chloride, which is then treated with a base to induce dehydrohalogenation. beilstein-journals.org

The in situ generated nitrile oxide readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles, most commonly alkenes and alkynes. researchgate.net This reaction, often referred to as the Huisgen cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocycles. chempedia.info When reacted with alkenes, it provides a direct route to isoxazoline rings, while reaction with alkynes yields isoxazoles. mdpi.com This application is fundamental in creating diverse heterocyclic libraries for medicinal chemistry and materials science. researchgate.net

1,3-DipoleDipolarophileProductKey FeaturesReference
Nitrile Oxide (from oxime)AlkeneIsoxazolineHigh regioselectivity, forms C-O and C-C bonds beilstein-journals.orgmdpi.com
Nitrile Oxide (from oxime)AlkyneIsoxazoleForms aromatic heterocycle mdpi.com
Azomethine YlideAlkenePyrrolidineStereospecific, access to complex fused systems researchgate.net

This table illustrates the utility of 1,3-dipolar cycloaddition reactions in forming key heterocyclic structures.

Precursor for Advanced Chemical Intermediates

Beyond its direct use in heterocycle synthesis, this compound is a valuable starting material for derivatization into other synthetically useful intermediates, expanding its role in organic chemistry.

This compound can be converted into O-vinyl oximes through various synthetic methods. One such approach involves the use of organoselenium intermediates to introduce the vinyl group onto the oxime oxygen. researchgate.net

These O-vinyl oximes are not merely stable products but are reactive intermediates themselves. They are known to undergo fascinating rearrangements. Under thermal conditions, they can participate in a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to furnish 1,4-dicarbonyl compounds, as mentioned previously in the context of pyrrole synthesis. acs.org Alternatively, they can undergo a researchgate.netorganic-chemistry.org-rearrangement to yield α-imino ketones. The reaction pathway can often be controlled by substituents and reaction conditions, allowing for selective access to either class of valuable synthetic intermediates. acs.org This reactivity highlights a sophisticated use of the initial oxime structure to generate complex functionality.

Utility in Organoselenium-Mediated Synthetic Routes

The application of this compound in synthetic routes mediated by organoselenium compounds is a specialized area of interest. While direct, specific examples involving this particular compound are not extensively documented in broad surveys of organoselenium chemistry, the known reactivity of related β-dicarbonyl compounds provides a basis for its potential utility. Organoselenium reagents are widely used for the introduction of selenium into organic molecules, which can then be used to construct various selenium-containing heterocycles. These heterocycles are of considerable interest due to their unique biological activities.

The general synthetic strategies often involve the reaction of a nucleophilic carbon with an electrophilic selenium species (e.g., phenylselenyl chloride) or vice versa. Given the structure of this compound, its enolate could potentially react with electrophilic selenium reagents. However, specific research detailing this transformation for the synthesis of selenium-containing heterocycles is not prominently available in the reviewed scientific literature.

Intermediate for Complex Polycyclic Systems (e.g., quinoxaline (B1680401) derivatives)

A significant application of this compound is its role as a precursor for the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, forming the core structure of various pharmaceuticals. nih.govsapub.org The most classic and widely used method for synthesizing the quinoxaline ring system is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. nih.govsapub.org

This compound functions as a synthetic equivalent of an α-dicarbonyl compound. The reaction proceeds via condensation of the diamine with the ketone and the oxime functionalities (or its hydrolyzed keto equivalent) to form the pyrazine (B50134) ring fused to the benzene (B151609) ring, thereby constructing the quinoxaline scaffold. This reaction is often promoted by a catalytic amount of acid and can be performed in various solvents. A notable advantage of using α-keto oximes like this compound is that they can be directly converted into quinoxaline derivatives under oxidative conditions in the presence of a catalyst such as ceric ammonium (B1175870) nitrate. researchgate.net

Table 1: Synthesis of Quinoxaline Derivatives from 1,2-Dicarbonyl Precursors

1,2-Diamine Reactant 1,2-Dicarbonyl Precursor Catalyst/Conditions Product Reference
o-Phenylenediamine Benzil Toluene, Room Temp. 2,3-Diphenylquinoxaline nih.gov
o-Phenylenediamine α-Hydroxy Ketone I₂, DMSO Substituted Quinoxaline nih.gov
o-Phenylenediamine α-Keto Oxime Ceric Ammonium Nitrate, H₂O Substituted Quinoxaline researchgate.net
o-Phenylenediamine α-Halo Ketone H₂O, 80 °C Substituted Quinoxaline nih.gov

Contribution to Multistep Organic Transformations

The unique arrangement of functional groups in this compound makes it a valuable component in multistep organic transformations, where its reactivity can be selectively harnessed in sequential steps.

The oxime moiety of this compound is a potential site for transformations involving transition metal catalysis. Rhenium complexes, in particular, have been shown to catalyze a variety of reactions involving oximes. While literature specifically detailing the use of this compound in this context is sparse, the general reactivity of oximes with rhenium catalysts is well-established.

For instance, rhenium complexes can mediate the addition of oximates to unsaturated bonds. An acetoximato rhenium(I) complex has been demonstrated to react with tetracyanoethene, showcasing the nucleophilic character of the oxime oxygen when coordinated to a metal center. Furthermore, certain azooximes have been shown to undergo oxygen atom transfer when reacting with rhenium(III) or rhenium(V) precursors to form azoimine complexes. This reactivity highlights the potential for this compound to serve as a substrate in similar rhenium-catalyzed oxidative transformations or addition reactions.

Table 2: Examples of Rhenium-Catalyzed Reactions Involving Oxime-Related Substrates

Rhenium Catalyst/Precursor Substrate Type Reaction Type Product Type
[Re(MeCN)Cl₃(PPh₃)₂] Azooxime Oxidative Addition / Oxygen Atom Transfer Azoimine Complex
[ReV(NPh)Cl₃(PPh₃)₂] Azooxime Oxygen Atom Transfer to Ligand Neutral Azoimine Complex
fac-[Re(OTf)(CO)₃(phen)] Acetoxime Nucleophilic Addition (to TCNE) O-alkylated Oxime
Rhenium Carbonyl Complexes β-Keto Phosphonates C-C cleavage / Cyclization with Alkynes 2H-1,2-Oxaphosphorin 2-Oxides

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. This is often achieved through sequential or combinatorial reactions where a central scaffold is systematically modified. This compound, with its multiple reactive sites, is a conceptually ideal starting material for such endeavors.

A hypothetical sequential reaction pathway could involve:

Modification of the ester: The ethyl ester can be hydrolyzed, amidated, or transesterified to introduce a point of diversity.

Reaction at the ketone: The ketone can be reduced, alkylated, or used in condensation reactions.

Transformation of the oxime: The oxime can be reduced to an amine, O-alkylated, or participate in cyclization reactions (such as the quinoxaline synthesis mentioned previously).

By systematically varying the reagents used in each step, a large library of structurally diverse compounds could be rapidly assembled from this single precursor. However, despite this theoretical potential, specific, documented examples of this compound being utilized as a central scaffold in the high-throughput synthesis of diverse chemical libraries are not extensively reported in the reviewed literature.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Hydroxyimino 3 Oxobutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate, offering detailed insights into its carbon framework, proton environments, connectivity, and stereochemistry.

¹H NMR: The proton spectrum is expected to display four primary signals:

A triplet corresponding to the methyl protons (CH₃) of the ethyl ester group.

A quartet from the methylene (B1212753) protons (CH₂) of the ethyl ester group, split by the adjacent methyl group.

A sharp singlet arising from the methyl protons (CH₃) of the acetyl group.

A broad singlet for the hydroxyl proton (OH) of the oxime group, which may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon-13 spectrum is anticipated to show six distinct signals, one for each carbon atom in the molecule:

Signals for the two methyl carbons (acetyl and ethyl groups).

A signal for the methylene carbon of the ethyl group.

Three downfield signals corresponding to the three sp²-hybridized carbons: the ester carbonyl (C=O), the ketone carbonyl (C=O), and the oxime carbon (C=N).

The following table outlines the predicted chemical shifts based on standard values for the constituent functional groups.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (Ethyl)~1.3~14
CH₂ (Ethyl)~4.3~62
C=O (Ester)-~162
C=N -~150
N-OH ~11-12 (broad)-
C=O (Keto)-~195
CH₃ (Acetyl)~2.4~26

The C=N double bond of the oxime group is stereogenic, leading to the existence of two geometric isomers: E (entgegen) and Z (zusammen). In these isomers, the hydroxyl group is oriented either trans (E) or cis (Z) to the ester functional group.

NMR spectroscopy is crucial for distinguishing between these isomers. pharmaffiliates.com The spatial orientation of the -OH group exerts a significant anisotropic effect, influencing the chemical shifts of nearby protons. Specifically, the protons of the acetyl methyl group (CH₃) are expected to resonate at different frequencies depending on the isomer:

In the E isomer , the -OH group is positioned away from the acetyl methyl group, resulting in a particular chemical shift for the methyl protons.

In the Z isomer , the -OH group is spatially closer to the acetyl methyl group, which typically causes a downfield shift (to a higher ppm value) for these protons due to deshielding effects.

Studies on analogous compounds, such as Ethyl (2E)-2-(hydroxyimino)propanoate, have shown that the planar E-isomer is generally the more stable and energetically favored conformation. spectrabase.com The determination of the E/Z ratio in a given sample can be readily achieved by integrating the respective signals in the ¹H NMR spectrum. pharmaffiliates.com

While 1D NMR provides information on chemical shifts and basic coupling, 2D NMR experiments are essential for unambiguously mapping the covalent bond connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a clear cross-peak would be observed between the triplet of the ethyl's CH₃ group and the quartet of its CH₂ group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals for the ethyl CH₃, ethyl CH₂, and acetyl CH₃ to their corresponding carbon signals in the ¹³C spectrum.

A correlation from the acetyl CH₃ protons to both the ketone carbonyl carbon (C=O) and the oxime carbon (C=N).

Correlations from the ethyl CH₂ protons to the ester carbonyl carbon (C=O), the ethyl CH₃ carbon, and the oxime carbon (C=N).

These 2D techniques, used in concert, allow for the complete and unequivocal assignment of all ¹H and ¹³C signals and confirm the molecular structure without doubt.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a rapid and effective method for identifying the key functional groups present in this compound.

The vibrational spectrum is dominated by the characteristic stretching frequencies of its primary functional groups. The presence of two carbonyl groups (ester and ketone) in different electronic environments, along with the oxime, gives rise to a distinctive pattern.

Functional Group Vibrational Mode Expected IR/Raman Frequency (cm⁻¹) Description
O-H (Oxime)Stretching3200 - 3500Broad and strong in IR due to hydrogen bonding.
C-H (Alkyl)Stretching2850 - 3000Characteristic of the ethyl and methyl groups.
C=O (Ester)Stretching1735 - 1750Strong, sharp absorption at a higher frequency than the ketone. docbrown.info
C=O (Keto)Stretching1690 - 1710Strong, sharp absorption, slightly lower in frequency due to conjugation with the C=N bond.
C=N (Oxime)Stretching1620 - 1680Typically weaker than C=O in IR; can be strong in Raman.
C-O (Ester)Stretching1180 - 1250Strong, characteristic ester C-O stretch. docbrown.info

The presence of two distinct C=O stretching bands is a clear indicator of the two different carbonyl environments. The broad O-H stretch confirms the hydroxyl group of the oxime, while the C=N absorption confirms the oxime functionality itself. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high precision, allowing for the unambiguous determination of the molecular formula, C₆H₉NO₄.

The electron ionization (EI) mass spectrum provides valuable structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺˙) would be observed at an m/z of 159. The molecule is expected to fragment in predictable ways based on the stability of the resulting cations and neutral losses.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway.

Loss of the acetyl group (•COCH₃) would result in a fragment at m/z 116 .

Cleavage of the C-C bond between the carbonyls would lead to the formation of a stable acylium ion, [CH₃CO]⁺ , with a characteristic peak at m/z 43 . This is often the base peak in the spectrum of acetyl-containing compounds. docbrown.info

Cleavage at the Ester Group: Fragmentation can occur on either side of the ester oxygen.

Loss of the ethoxy radical (•OC₂H₅) would generate an ion at m/z 114 .

Loss of an ethylene (B1197577) molecule via McLafferty rearrangement is also possible if the geometry is favorable.

The fragmentation pattern provides a molecular fingerprint that confirms the identity and connectivity of the different parts of the molecule, corroborating the structural data obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a compound by measuring its mass with a very high degree of accuracy. For this compound, with the molecular formula C₆H₉NO₄, the theoretical monoisotopic mass is calculated to be 159.05315777 Da. nih.govchemspider.com

HRMS analysis of this compound would yield an experimental mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This precise measurement provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound
ParameterValueReference
Molecular FormulaC₆H₉NO₄ nih.gov
Molecular Weight (Average)159.14 g/mol nih.govchemicalbook.com
Exact Mass (Monoisotopic)159.05315777 Da nih.govchemspider.com

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

A crystallographic analysis of this compound would reveal key structural parameters. It is expected that the molecule would exhibit significant planarity due to π-conjugation between the hydroxyimino and carbonyl groups. nih.gov

For a closely related compound, Ethyl (2E)-2-(hydroxyimino)propanoate, the molecule is found to be essentially planar. nih.gov In such structures, the geometric parameters are representative of hydroxyimino esters. For instance, the C=N and N-O bond lengths within the oxime group are key indicators of the electronic structure. In a derivative, these have been measured, providing a reference for what might be expected. asianpubs.org The analysis would also detail the bond angles around each atom, confirming hybridization states, and the dihedral angles, which describe the conformation of the ethyl ester chain relative to the core of the molecule.

The solid-state packing of this compound would be significantly influenced by hydrogen bonding. The hydroxyimino group (-NOH) is a potent hydrogen bond donor (the -OH group) and acceptor (the nitrogen atom).

In the crystal structure of the related Ethyl (2E)-2-(hydroxyimino)propanoate, the packing is dominated by strong intermolecular O—H⋯N hydrogen-bonding interactions between the oxime groups of adjacent molecules. nih.gov This primary interaction, along with π-stacking of the molecules, leads to the formation of infinite molecular sheets. nih.gov These sheets then stack upon one another, held by weaker van der Waals forces. nih.gov It is highly probable that this compound would exhibit a similar packing motif, with strong hydrogen bonds organizing the molecules into well-defined supramolecular architectures. The crystal packing in derivatives is also noted to be stabilized by intermolecular O-H---O and C-H---O hydrogen bonds. asianpubs.org

Theoretical and Computational Chemistry Studies on Ethyl 2 Hydroxyimino 3 Oxobutanoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in determining the fundamental electronic properties of a molecule. These calculations can predict molecular geometries, energies, and how a molecule will interact with electromagnetic radiation, which is the basis of spectroscopy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and ground state energy of molecules. For Ethyl 2-(hydroxyimino)-3-oxobutanoate, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G++(d,p).

Such calculations on a closely related compound, Ethyl (2E)-2-(hydroxyimino)propanoate, have shown that the molecule is nearly planar. This planarity is attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. researchgate.net Ab initio calculations confirmed that the E-conformer is the lowest in energy for this analogue. researchgate.net For this compound, similar calculations would be expected to reveal the preferred conformation (E or Z) of the hydroxyimino group and the rotational barriers of the single bonds.

Table 1: Illustrative DFT Calculation Parameters

Parameter Example Value/Method
Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311G++(d,p)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of the compound. DFT calculations can be used to compute the chemical shifts for ¹H and ¹³C NMR spectroscopy and the vibrational frequencies for IR spectroscopy. While experimental data for the closely related Ethyl (2E)-2-(hydroxyimino)propanoate is available, computational predictions for this compound would provide a direct comparison. researchgate.net

Table 2: Illustrative Comparison of Experimental and Predicted Spectroscopic Data

Spectrum Experimental Data (Analogue) Predicted Data (Target)
¹H NMR (ppm) Specific shifts for CH₃, CH₂, OH protons Calculated chemical shifts
¹³C NMR (ppm) Specific shifts for C=O, C=N, CH₂, CH₃ carbons Calculated chemical shifts

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These descriptors provide quantitative measures of the molecule's reactivity. For this compound, the presence of multiple functional groups suggests that it can act as both an electron donor and acceptor, and these calculations would quantify this behavior.

Table 3: Illustrative Reactivity Descriptors

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Tendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution

Reaction Mechanism Modeling and Energy Landscape Analysis

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By modeling the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways.

For this compound, several reactions are of interest, such as hydrolysis of the ester group or reactions involving the oxime and ketone functionalities. Computational modeling can be used to locate the transition state structures for these reactions. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

This compound can exist in different tautomeric forms, including the keto-oxime and nitroso-enol forms. The relative stability of these tautomers can be determined by calculating their ground state energies. The potential energy surface for the interconversion between these tautomers can be explored to find the transition states and to calculate the energy barriers for these transformations. A computational study on a similar compound, Ethyl (2E)-2-(hydroxyimino)propanoate, revealed a potential barrier of 16.6 kJ mol⁻¹ for the rotation around the C-C bond, indicating the energy landscape associated with conformational changes. nih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
Ethyl (2E)-2-(hydroxyimino)propanoate
Butanoic acid
Ethanol
Ethyl acetoacetate (B1235776)

Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure of molecules and predicting their reactivity. Among these, Molecular Electrostatic Potential (MEP) mapping is a crucial method for visualizing the three-dimensional charge distribution of a molecule and identifying its chemically active sites. libretexts.orgnumberanalytics.com The MEP at any given point in the space around a molecule represents the net electrostatic effect of its total charge distribution (electrons and nuclei) and is the energy of interaction between a positive point charge (a proton) and the molecule. uni-muenchen.de This technique is invaluable for predicting how a molecule will interact with other chemical species, such as substrates, receptors, or reagents. ucsb.edu

The MEP is typically mapped onto the molecule's electron density surface using a color spectrum. By convention, regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack, are colored red. libretexts.org These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack, are colored blue. libretexts.org These are typically found around hydrogen atoms bonded to electronegative atoms. Intermediate potential values are represented by colors like green and yellow, indicating relatively neutral regions. numberanalytics.com

For this compound, an MEP analysis highlights several key reactive areas based on its distinct functional groups: the ethyl ester, the ketone, and the oxime.

Electron-Rich Regions (Negative Potential): The most significant regions of negative electrostatic potential are concentrated around the oxygen and nitrogen atoms due to their high electronegativity and the presence of lone pair electrons. Specifically, the oxygen atom of the ketonic carbonyl group (C=O), the carbonyl oxygen of the ester group, the oxygen atom of the oxime's hydroxyl group (-OH), and the nitrogen atom of the oxime group (C=N) are all identified as electron-rich centers. These sites are the most probable locations for interactions with electrophiles and for acting as hydrogen bond acceptors.

Electron-Poor Regions (Positive Potential): The most prominent region of positive electrostatic potential is located around the hydrogen atom of the oxime's hydroxyl group. This highly positive character makes it a primary site for nucleophilic attack and a strong hydrogen bond donor. The hydrogen atoms on the methyl and ethyl groups, being attached to carbon, exhibit a much lower positive potential and are less significant reactive sites.

The following table summarizes the predicted electrostatic potential values for the key active sites of this compound, based on computational analysis principles.

Coordination Chemistry of Ethyl 2 Hydroxyimino 3 Oxobutanoate

Ligand Properties and Metal Chelation Potential

Ethyl 2-(hydroxyimino)-3-oxobutanoate (C₆H₉NO₄) is a β-keto ester derivative possessing a molecular weight of 159.14 g/mol . nih.govchemspider.com The key to its function as a ligand lies in its molecular structure, which includes a hydroxyimino group (-NOH) at the α-position and a keto group (=O) at the β-position relative to the ester carbonyl group. This arrangement of functional groups provides multiple potential coordination sites (oxygen and nitrogen atoms), making it an effective chelating agent.

The molecule exhibits tautomerism, existing in keto-oxime and nitroso-enol forms, with the keto-oxime form being predominant. Structural studies, including single-crystal X-ray diffraction and theoretical calculations, have shown that the molecule is essentially planar. researchgate.netnih.gov This planarity is attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. researchgate.netnih.gov Density Functional Theory (DFT) calculations have confirmed that the E-conformer, where the oxime and carbonyl groups are trans to each other, is the most stable energetically. researchgate.net

The chelation potential of this compound and its derivatives is significant. These ligands can coordinate with metal ions in several ways, acting as neutral or anionic ligands. Deprotonation of the hydroxyl group of the oxime moiety allows it to act as a monobasic ligand. Depending on the metal ion, reaction conditions, and the presence of other coordinating groups, it can behave as a bidentate, tridentate, or even tetradentate ligand, often involving the nitrogen of the oxime group and the oxygen of the keto group. researchgate.net The ability of the hydroxyimino group to participate in hydrogen bonding also influences the crystal packing and stability of both the free ligand and its metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol. mdpi.com The resulting complexes are often colored, non-hygroscopic powders that are stable in air and soluble in solvents like DMF and DMSO. mdpi.com

A variety of metal(II) complexes, including those of Copper (Cu), Nickel (Ni), Cobalt (Co), Manganese (Mn), Zinc (Zn), and Cadmium (Cd), have been synthesized using ligands derived from this compound. researchgate.net The characterization of these complexes relies on a combination of analytical and spectroscopic techniques to determine their stoichiometry, structure, and properties.

Common Characterization Techniques:

Elemental Analysis: Confirms the empirical formula and the metal-to-ligand ratio in the complexes. mdpi.com

Molar Conductance Measurements: These measurements, typically performed in DMF or DMSO, help to determine the electrolytic nature of the complexes. Low conductivity values generally indicate that the complexes are non-electrolytes. researchgate.net

Magnetic Susceptibility: This technique provides information about the number of unpaired electrons in the central metal ion, which helps in elucidating the geometry of the complex (e.g., octahedral vs. square planar). nih.gov

Thermal Analysis (TGA/DTA): These methods are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules.

The data from these techniques collectively suggest that the ligand can coordinate to metal ions in various modes, leading to complexes with different geometries, most commonly octahedral or square planar. researchgate.net

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Spectroscopic methods are indispensable for probing the interactions between this compound and metal ions. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly crucial in this regard. nih.gov

Infrared (IR) Spectroscopy: By comparing the IR spectrum of the free ligand with those of its metal complexes, the coordination sites can be identified. Significant shifts in the vibrational frequencies of the functional groups involved in bonding are observed upon complexation.

ν(O-H): The broad band corresponding to the hydroxyl group of the oxime in the free ligand often disappears or shifts in the spectrum of the complex, indicating deprotonation and coordination of the oxygen atom.

ν(C=N): A shift in the stretching frequency of the azomethine group is a clear indicator of the nitrogen atom's involvement in coordination. mdpi.com

ν(C=O): Changes in the position of the keto carbonyl stretching band also suggest its participation in chelation.

New Bands: The appearance of new, low-frequency bands in the spectra of the complexes, which are absent in the free ligand, can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, providing direct evidence of coordination. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide valuable information about their geometry. The positions and intensities of the d-d transition bands are characteristic of the coordination environment around the metal ion. For instance, the spectral data can help distinguish between octahedral, tetrahedral, and square planar geometries for Co(II), Ni(II), and Cu(II) complexes, respectively. mdpi.comnih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy is a powerful tool. The ESR spectra can provide detailed information about the symmetry of the ligand field around the metal ion and the nature of the metal-ligand bond. The g-values (g|| and g⊥) obtained from the spectra can indicate whether the complex has, for example, an axial or isotropic symmetry. researchgate.net

X-ray Crystallography: While spectroscopic methods provide indirect evidence, single-crystal X-ray diffraction offers unambiguous proof of the molecular structure. It reveals precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov For example, structural analysis of a related ligand, Ethyl (2E)-2-(hydroxyimino)propanoate, confirmed its planar structure and detailed the hydrogen bonding interactions that stabilize its crystal lattice. researchgate.netnih.gov

TechniqueObserved FeatureInterpretation
IR SpectroscopyShift in ν(C=N) and ν(C=O) bandsCoordination of azomethine nitrogen and carbonyl oxygen
IR SpectroscopyDisappearance of ν(O-H) bandDeprotonation and coordination of oxime oxygen
IR SpectroscopyAppearance of new bands in the far-IR regionFormation of M-N and M-O bonds
UV-Vis SpectroscopyPosition and multiplicity of d-d transition bandsElucidation of the coordination geometry (e.g., octahedral, square planar)
ESR Spectroscopyg-tensor values (g||, g⊥)Symmetry of the coordination environment and nature of the metal-ligand bond

Theoretical Insights into Coordination Modes and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to complement experimental findings and offer deeper insights into the coordination chemistry of this compound. nih.govresearchgate.net These theoretical studies can be used to model the structures of the complexes, predict their stability, and analyze their electronic properties. rsc.orgresearchgate.net

Electronic Structure and Reactivity: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic behavior and reactivity of the complexes. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov This helps in predicting how the complex will interact with other molecules.

Quantum Chemical Reactivity Descriptors: Various parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (S), can be used to quantify the reactivity of the complexes. These descriptors help in understanding the stability and reaction pathways of the coordination compounds.

Computational MethodCalculated PropertySignificance
DFT Geometry OptimizationBond lengths, bond angles, dihedral anglesPrediction and confirmation of the 3D structure of complexes
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap (ΔE)Assessment of chemical reactivity and kinetic stability
Molecular Electrostatic Potential (MEP) MappingIdentification of electron-rich and electron-poor regionsPrediction of sites for electrophilic and nucleophilic attack
Natural Bond Orbital (NBO) AnalysisCharge transfer interactions, stabilization energiesUnderstanding the nature and strength of the metal-ligand bond

Theoretical studies have become an integral part of modern coordination chemistry, providing a molecular-level understanding of the structure, bonding, and reactivity of metal complexes involving ligands like this compound.

Future Prospects and Innovative Research Trajectories

Integration of Ethyl 2-(hydroxyimino)-3-oxobutanoate into Catalyst Development

The inherent structural features of this compound make it a compelling candidate for development as a ligand in catalysis. The nitrogen and oxygen atoms of the hydroxyimino group, along with the oxygen of the adjacent keto group, can act as coordination sites for metal ions. This arrangement allows the molecule to function as a bidentate chelating ligand, forming stable complexes with transition metals.

Future research could focus on synthesizing and characterizing metal complexes of this compound with metals such as copper, palladium, nickel, and rhodium. The electronic and steric properties of the ligand could be fine-tuned by modifying the ester or the methyl group, thereby influencing the catalytic activity and selectivity of the resulting metal complex. These novel catalysts could be screened for activity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral versions of these ligands could also open avenues in asymmetric catalysis, a field of immense importance in pharmaceutical synthesis.

Exploration of Asymmetric Synthesis Routes and Chiral Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery. This compound represents a valuable prochiral substrate for developing new asymmetric transformations. A key area of exploration is the stereoselective reduction of its ketone or oxime functionalities to yield chiral hydroxy and amino groups, respectively. These products are valuable precursors to β-hydroxy-α-amino acids, which are integral components of numerous biologically active molecules.

Significant progress has been made in the asymmetric transfer hydrogenation of the closely related α-methoxyimino-β-keto esters using Noyori-Ikariya type catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN]. nih.govacs.org Research has shown that these reactions can proceed with excellent enantioselectivity, particularly for substrates where the methoxyimino group is in the (Z)-configuration. nih.govacs.org This Z-isomer is believed to facilitate the reduction and direct the stereochemical outcome. nih.gov The application of these established catalytic systems to this compound is a logical and promising next step. Dynamic kinetic resolution, which combines in-situ racemization of the starting material with a stereoselective reaction, could provide a powerful route to optically active anti-β-amino-α-hydroxy esters from racemic α-keto ester precursors. unc.edunih.gov

Table 1: Asymmetric Transfer Hydrogenation of Representative α-Methoxyimino-β-keto Esters This table presents data for compounds analogous to this compound to illustrate the potential of the methodology.

Source: Adapted from research on enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters. nih.govacs.org

Application in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups within this compound make it an ideal building block, or "tecton," for constructing complex supramolecular assemblies. The oxime group is a particularly effective hydrogen bond donor and acceptor, capable of forming strong, directional interactions.

Future research could investigate the self-assembly of this molecule in the solid state to form predictable patterns like chains, sheets, or three-dimensional networks through hydrogen bonding. Furthermore, its ability to chelate metals can be exploited in materials science for the design of coordination polymers and metal-organic frameworks (MOFs). By linking metal centers with the organic ligand, researchers could create porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. The combination of hydrogen bonding and metal coordination could lead to the development of novel materials with tunable structures and properties.

Development of Novel Reaction Methodologies Utilizing its Unique Reactivity

The dense arrangement of functional groups in this compound endows it with unique reactivity that can be harnessed to develop novel synthetic methodologies. Its role as a versatile precursor for the synthesis of N-heterocyclic compounds is an area of significant potential. nih.gov

A demonstrated example is its use in the construction of imidazole (B134444) derivatives. researchgate.net this compound can undergo condensation reactions with methylideneamines (generated in situ from an amine and formaldehyde) to smoothly yield ethyl 3-oxidoimidazole-4-carboxylates at room temperature. researchgate.net This methodology provides a straightforward entry into the imidazole N-oxide framework, which is a valuable scaffold in medicinal chemistry and materials science. researchgate.net The compound also serves as a starting material in multi-step syntheses, for instance, in the preparation of pyrrole (B145914) motifs used in the development of antimalarial agents. nih.gov The reactivity of the β-keto ester portion of the molecule is also a subject for theoretical and practical exploration, as its susceptibility to nucleophilic attack can be tuned by substituents, suggesting pathways for creating diverse molecular architectures. mdpi.com The development of tandem or domino reactions that engage multiple functional groups in a single synthetic operation is another exciting prospect, offering efficient routes to complex molecular targets.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(hydroxyimino)-3-oxobutanoate, and how do reaction conditions influence yield?

The compound is synthesized via condensation of acetylacetic ester (ethyl acetoacetate) with sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄). Key parameters include:

  • Temperature : Maintained at 0–5°C to minimize side reactions (e.g., over-nitrosation).
  • pH : Acidic conditions (pH 2–3) stabilize the hydroxyimino group.
  • Stoichiometry : A 1:1 molar ratio of acetylacetic ester to NaNO₂ ensures high yield (~83% reported) .
    Data Table :
ParameterOptimal RangeYield Impact
Temperature0–5°C>80%
pH2–3Minimal decomposition
Reaction Time2–4 hours75–83%

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization : Use ethanol or ethyl acetate as solvents, yielding needle-like crystals with high purity (>95%) .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (7:3) for intermediates contaminated by unreacted acetylacetic ester .

Q. How is the compound characterized analytically?

  • NMR :
    • ¹H NMR (CDCl₃) : δ 1.41 (t, 3H, CH₂CH₃), 2.60 (s, 3H, COCH₃), 4.34 (q, 2H, OCH₂) .
    • ¹³C NMR : Peaks at 14.5 (CH₂CH₃), 30.9 (COCH₃), 164.9 (C=O), 197.4 (C=N–OH) .
  • IR : Bands at 1706 cm⁻¹ (ester C=O), 1617 cm⁻¹ (C=N), and 3359 cm⁻¹ (O–H stretch) confirm functional groups .

Q. Does the compound exhibit tautomerism, and how is this resolved structurally?

The hydroxyimino group exists in equilibrium between keto and enol forms. X-ray crystallography (monoclinic P2₁/c space group, β = 90.921°) confirms the dominant keto tautomer in the solid state, stabilized by intramolecular hydrogen bonding (O–H···O=C) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves and goggles are mandatory due to moisture sensitivity and potential irritancy.
  • Storage : Keep in anhydrous conditions (desiccator) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern its use in synthesizing hydrazone derivatives?

this compound reacts with arylhydrazines via nucleophilic attack at the carbonyl group, followed by dehydration to form hydrazone derivatives (e.g., Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate). DFT studies suggest the reaction proceeds through a six-membered transition state, with electron-withdrawing substituents accelerating the process .

Q. How does its crystal structure inform intermolecular interactions?

X-ray data (a = 6.8072 Å, b = 17.4339 Å, c = 22.9238 Å) reveal chains along the c-axis stabilized by C–H···O interactions. The dihedral angle between the phenyl and butanoate moieties is 12.3°, influencing packing density and solubility .

Q. What methodologies enable the synthesis of photochromic ligands from this compound?

The compound serves as a precursor in multicomponent reactions for photochromic diarylethenes. For example:

  • Cyclopentenone derivatives : React with bromoketones under basic conditions (K₂CO₃, DMF), followed by Robinson annulation to form cyclohexenone bridges .
    Data Table :
DerivativeReaction ConditionsYield
CyclopentenoneK₂CO₃, DMF, 80°C57%
CyclopenteneIonic hydrogenation51%

Q. How does pH affect its stability in aqueous solutions?

  • Acidic (pH < 4) : Rapid hydrolysis to 3-oxobutanoic acid.
  • Neutral (pH 7) : Partial degradation (t₁/₂ = 24 hours at 25°C).
  • Basic (pH > 9) : Complete decomposition within 1 hour .

Q. What role does it play in multicomponent reactions for bioactive molecules?

It participates in Biginelli-type reactions to synthesize pyrimidine derivatives. For example:

  • Antimicrobial agents : Condensation with thiourea and aldehydes yields thiazolidinones with MIC values of 8–32 µg/mL against S. aureus .

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